molecular formula C11H9BrN2O B12066878 4-(3-Bromo-phenoxy)-2-methyl-pyrimidine

4-(3-Bromo-phenoxy)-2-methyl-pyrimidine

Cat. No.: B12066878
M. Wt: 265.11 g/mol
InChI Key: YLTSLQYSIKSHBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Bromo-phenoxy)-2-methyl-pyrimidine is a heterocyclic aromatic compound that has garnered attention in various fields of research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a bromophenoxy group attached to a methylated pyrimidine ring, making it a valuable intermediate in organic synthesis and a subject of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromo-phenoxy)-2-methyl-pyrimidine typically involves the reaction of 3-bromophenol with 2-methylpyrimidine under specific conditions. One common method includes the use of a dehydrating agent such as phosphorus oxychloride to facilitate the reaction. The product is then purified through recrystallization to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromo-phenoxy)-2-methyl-pyrimidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the bromophenoxy group can be replaced by other nucleophiles, leading to the formation of diverse derivatives.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

    Coupling Reactions: It can engage in coupling reactions such as the Heck reaction and Buchwald-Hartwig coupling, forming new carbon-carbon or carbon-nitrogen bonds.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate and hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride and lithium aluminum hydride for reduction reactions.

    Catalysts: Palladium-based catalysts for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while coupling reactions can produce complex heterocyclic compounds with potential biological activity.

Scientific Research Applications

4-(3-Bromo-phenoxy)-2-methyl-pyrimidine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is used in the study of biological pathways and as a probe to investigate enzyme activities.

    Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(3-Bromo-phenoxy)-2-methyl-pyrimidine involves its interaction with specific molecular targets and pathways. The bromophenoxy group can interact with various enzymes and receptors, modulating their activity. The methylated pyrimidine ring can also participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    4-(3-Bromophenoxy)pyridine: A similar compound with a pyridine ring instead of a pyrimidine ring.

    3-Bromopyridine: An aryl bromide with a simpler structure but similar reactivity.

Uniqueness

4-(3-Bromo-phenoxy)-2-methyl-pyrimidine is unique due to its combination of a bromophenoxy group and a methylated pyrimidine ring. This structure imparts distinct chemical properties and reactivity, making it a versatile compound in various research applications.

Properties

Molecular Formula

C11H9BrN2O

Molecular Weight

265.11 g/mol

IUPAC Name

4-(3-bromophenoxy)-2-methylpyrimidine

InChI

InChI=1S/C11H9BrN2O/c1-8-13-6-5-11(14-8)15-10-4-2-3-9(12)7-10/h2-7H,1H3

InChI Key

YLTSLQYSIKSHBN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=N1)OC2=CC(=CC=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.